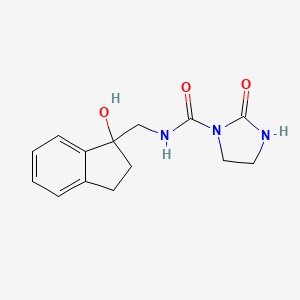

![molecular formula C20H16F3N3O2 B2531239 N-[5-(5,6,7,8-四氢萘-2-基)-1,3,4-恶二唑-2-基]-3-(三氟甲基)苯甲酰胺 CAS No. 887886-34-2](/img/structure/B2531239.png)

N-[5-(5,6,7,8-四氢萘-2-基)-1,3,4-恶二唑-2-基]-3-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

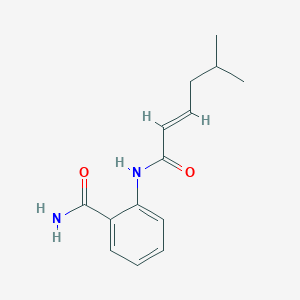

The compound "N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide" is a multifunctional molecule that likely exhibits a range of biological activities due to its structural features. The tetrahydronaphthalene moiety suggests potential interactions with biological targets, while the oxadiazole and benzamide groups could contribute to the compound's chemical reactivity and binding properties.

Synthesis Analysis

The synthesis of related tetrahydronaphthalene derivatives has been reported in the literature. For instance, 2-acetyl-5,6,7,8-tetrahydronaphthalene was reacted with various aromatic aldehydes to produce cyanopyridones, which were further modified to yield a range of derivatives with potential tumor inhibitory and antioxidant activities . Although the exact synthesis of the compound is not detailed, similar synthetic strategies involving acylation reactions and subsequent modifications could be employed .

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been elucidated using X-ray single crystallography, which provides insights into the solid-state properties of these compounds . The presence of the 1,3,4-oxadiazole ring in the compound suggests a planar geometry that could facilitate stacking interactions or hydrogen bonding, contributing to its potential biological activity .

Chemical Reactions Analysis

Benzamide derivatives have been shown to undergo various chemical reactions, including colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . The compound may also participate in similar reactions due to its benzamide moiety, which could be explored for sensor applications or as a probe for biological studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the introduction of different substituents on the benzamide ring can lead to different modes of supramolecular aggregation and influence properties such as solubility and melting point . The trifluoromethyl group in the compound of interest is known for its lipophilic character, which could affect the compound's distribution in biological systems and its overall reactivity .

科学研究应用

抗癌研究

N-[5-(5,6,7,8-四氢萘-2-基)-1,3,4-恶二唑-2-基]-3-(三氟甲基)苯甲酰胺及其衍生物因其潜在的抗癌特性而受到研究。一项研究合成并表征了包括 1,3,4-恶二唑衍生物在内的化合物,并评估了它们对各种癌细胞系的体外抗癌效果,发现一种化合物对乳腺癌特别有效 (Salahuddin 等人,2014 年)。另一项研究重点是设计、合成和测试基于恶二唑的化合物作为潜在的 Akt 和 FAK 抑制剂,对肺腺癌和神经胶质瘤细胞系具有显着效果 (Altıntop 等人,2018 年)。

抗菌活性

该化合物及其类似物也已用于抗菌应用的研究。一项研究证明了某些 N-(4-(5-芳基-3-(5-甲基-1,3,4-恶二唑-2-基)-1H-吡唑-1-基)苯基)-4-酰胺衍生物的合成和体外抗结核活性,其中一些对结核分枝杆菌表现出显着的活性 (Nayak 等人,2016 年)。此外,关于 1,3,4-恶二唑杂环的合成和抗菌筛选的研究表明其具有潜在的抗菌和抗真菌活性 (Desai 等人,2016 年)。

抗氧化特性

研究还调查了该化合物衍生物的抗氧化特性。例如,关于新型 2-苯甲酰氨基-5-杂芳基-1,3,4-恶二唑的合成和评估的研究揭示了其出色的抗氧化活性,并能保护 DNA 免受博来霉素铁络合物诱导的损伤 (Bondock 等人,2016 年)。

放射化学应用

在放射化学中,研究重点是使用该化合物合成 11C 标记的甲基苯甲酸酯,为高纯度和比活度的放射化学产率合成找到了有利条件 (Takashima-Hirano 等人,2012 年)。

未来方向

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its potential biological activities, and assessing its safety and toxicity. Such studies could provide valuable information about the potential uses of this compound in various fields, such as medicinal chemistry, materials science, or environmental science .

属性

IUPAC Name |

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-7-3-6-14(11-16)17(27)24-19-26-25-18(28-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGSGECDYZOYPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)

![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)

![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)

![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)

![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)